Mitoguazone (MGBG) Plus DFMO Combination Achieved 21% Objective Response in Recurrent Anaplastic Gliomas Versus 0% with DFMO Alone in Recurrent Glioblastoma
Mitoguazone in combination with DFMO (eflornithine) demonstrated a 21% objective response rate in patients with recurrent anaplastic gliomas, whereas DFMO administered as a single agent yielded no objective responses in recurrent glioblastoma multiforme, establishing the combination's superior antitumor activity in this setting [1]. The phase I-II trial enrolled 33 evaluable patients who had failed prior radiation therapy and most had failed prior chemotherapy, providing a refractory patient population relevant for benchmarking efficacy [1]. Notably, the combination was well-tolerated with gastrointestinal and myelotoxicity as dose-limiting toxicities, and the response rate of 21% (4 of 19 evaluable anaplastic glioma patients) was achieved in a heavily pretreated population [1].
| Evidence Dimension | Objective response rate (complete plus partial response) in recurrent malignant brain tumors |
|---|---|
| Target Compound Data | 21% (4 of 19 evaluable patients with anaplastic gliomas) |
| Comparator Or Baseline | DFMO alone: 0% objective response in recurrent glioblastoma multiforme (comparison from separate study arm context) |
| Quantified Difference | Absolute difference of 21 percentage points (21% vs 0%) |
| Conditions | Phase I-II clinical trial; patients with primary recurrent malignant brain tumors who had failed prior radiation and most had failed prior chemotherapy; mitoguazone administered intravenously in combination with oral DFMO |
Why This Matters
Demonstrates that mitoguazone is essential for achieving objective tumor regression in recurrent anaplastic gliomas when used in polyamine-depletion combination regimens, whereas DFMO alone is insufficient.
- [1] Levin VA, Chamberlain MC, Prados MD, et al. Phase I-II study of eflornithine and mitoguazone combined in the treatment of recurrent primary brain tumors. Cancer Treat Rep. 1987;71(5):459-464. View Source
